

In Vitro Genotoxicity Assessment of Disperse Red 17: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 17*

Cat. No.: *B15556278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, a monoazo dye, has been utilized in various industrial applications, including textiles and cosmetics. Due to its potential for human exposure, a thorough evaluation of its genotoxic potential is crucial for safety assessment. This document provides detailed application notes and protocols for the in vitro genotoxicity assessment of **Disperse Red 17**, focusing on the Ames test, the in vitro micronucleus assay, and the comet assay. The information is compiled from scientific literature and regulatory opinions to guide researchers in the design and execution of these essential toxicological studies.

Data Presentation

The following tables summarize the available in vitro genotoxicity data for **Disperse Red 17**. It is important to note that while several studies have been conducted, detailed quantitative data, such as the number of revertant colonies or the percentage of cells with micronuclei at specific concentrations, are not always publicly available. The tables reflect the qualitative and semi-quantitative findings from the existing literature.

Table 1: Summary of Ames Test Results for **Disperse Red 17**

Bacterial Strain	Metabolic Activation (S9)	Concentration Range (μ g/plate)	Result	Reference
S. typhimurium TA98	Without S9	3 - 5000	Mutagenic (substantial, dose-dependent increase in revertants)	[1]
S. typhimurium TA98	With S9	3 - 5000	Mutagenic (substantial, dose-dependent increase in revertants)	[1]
S. typhimurium TA100	Without S9	3 - 5000	Mutagenic (substantial, dose-dependent increase in revertants)	[1]
S. typhimurium TA100	With S9	3 - 5000	Weakly Mutagenic (weak but clear dose-dependent increase)	[1]
S. typhimurium TA1535	With and Without S9	3 - 5000	Non-mutagenic	[1]
S. typhimurium TA1537	With and Without S9	3 - 5000	Non-mutagenic	[1]

Table 2: Summary of In Vitro Micronucleus Assay Results for **Disperse Red 17**

Cell Line	Treatment Duration	Concentration Range	Key Observations	Result	Reference
Human Lymphocytes	Not Specified	≥ 0.2 µg/mL	Dose-dependent increase in micronuclei formation up to 1.0 µg/mL. A decrease was observed at higher concentration s.	Positive	[2][3]
HepG2 Cells	Not Specified	≥ 2.0 µg/mL	Dose-dependent increase in the frequency of micronuclei. A decrease was observed at higher concentration s.	Positive	[2][3]
3D Human Dermal Equivalent	Not Specified	Not Specified	No genotoxic effects were observed.	Negative	[4]

Table 3: Summary of Comet Assay (Single Cell Gel Electrophoresis) Data for **Disperse Red 17**

Cell Line	Assay Type	Concentration Range	Key Parameters Measured	Result	Reference
Testis Cells (in vivo)	Alkaline	20, 100, 500 mg/kg body weight	DNA damage	Increased DNA damage at 100 and 500 mg/kg	Not an in vitro study, but indicates DNA damage potential.
Spermatozoa (in vivo)	Alkaline	Low doses (not specified)	DNA damage	Data suggests genotoxic effects.	Not an in vitro study, but indicates DNA damage potential. [5]

Note: Specific quantitative in vitro comet assay data for **Disperse Red 17**, such as % Tail DNA or Olive Tail Moment, were not readily available in the public domain at the time of this compilation.

Experimental Protocols

The following are detailed protocols for the key in vitro genotoxicity assays. These are generalized procedures and should be adapted and optimized based on specific laboratory conditions and regulatory guidelines.

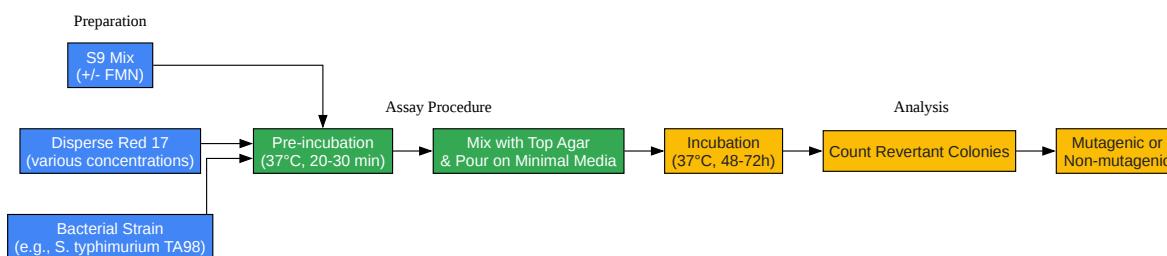
Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Guideline 471 and includes modifications for testing azo dyes.

a. Principle: The Ames test utilizes amino acid-requiring strains of *Salmonella typhimurium* to detect point mutations, which result in a reversion to a prototrophic state, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

b. Materials:

- *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537)


- **Disperse Red 17**

- Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Benzo[a]pyrene)
- Negative/vehicle control (e.g., DMSO)
- S9 fraction from induced rat liver (for metabolic activation)
- Cofactor mix (NADP, Glucose-6-phosphate, Flavin mononucleotide - FMN)
- Minimal glucose agar plates
- Top agar

c. Protocol:

- Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
- Metabolic Activation: Prepare the S9 mix containing the S9 fraction and the cofactor mix. For azo dyes, the inclusion of FMN in the cofactor mix is recommended to facilitate reductive metabolism.^[6]
- Plate Incorporation Method:
 - To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test solution (**Disperse Red 17** at various concentrations), negative control, or positive control.
 - For assays with metabolic activation, add 0.5 mL of the S9 mix.
 - Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
- Pre-incubation Method (Recommended for Azo Dyes):
 - In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix (or buffer for assays without metabolic activation).

- Incubate the mixture at 37°C for 20-30 minutes.
- Add 2 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control).

[Click to download full resolution via product page](#)

Workflow for the Ames Test with Pre-incubation.

In Vitro Mammalian Cell Micronucleus Test

This protocol is based on OECD Guideline 487.

a. Principle: The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

b. Materials:

- Mammalian cell line (e.g., human peripheral blood lymphocytes, HepG2, CHO)

- **Disperse Red 17**

- Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
- Negative/vehicle control (e.g., culture medium or DMSO)
- S9 fraction (for metabolic activation)
- Cytochalasin B (to block cytokinesis)
- Culture medium and supplements
- Fixative (e.g., methanol)
- Staining solution (e.g., Giemsa, DAPI)

c. Protocol:

- Cell Culture: Culture the cells in appropriate medium to a suitable density.
- Treatment:
 - Short treatment (3-6 hours) with and without S9: Expose the cells to various concentrations of **Disperse Red 17**, negative and positive controls.
 - Long treatment (1.5-2 normal cell cycles) without S9: Expose the cells to the test substance for a longer duration.
- Removal of Test Substance: After the treatment period, wash the cells to remove the test substance and add fresh medium.
- Cytokinesis Block: Add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells. The incubation time should be sufficient to allow for one cell division.
- Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

- Slide Preparation: Prepare slides by cytocentrifugation or dropping the cell suspension onto slides.
- Fixation and Staining: Fix the cells with an appropriate fixative and stain with a DNA-specific stain.
- Scoring:
 - Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
 - Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
 - A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

[Click to download full resolution via product page](#)

Workflow for the In Vitro Micronucleus Assay.

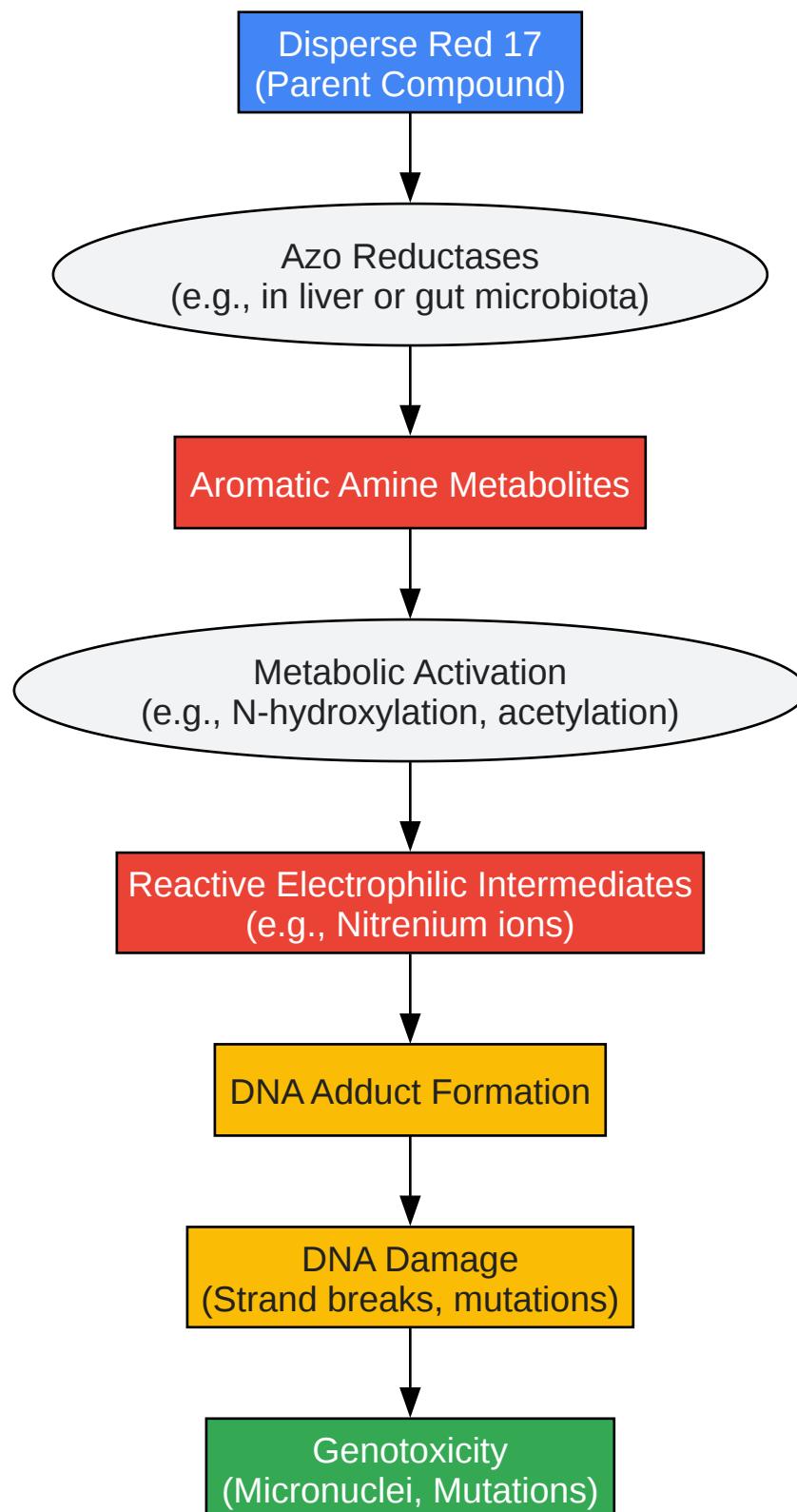
Alkaline Single Cell Gel Electrophoresis (Comet) Assay

a. Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

b. Materials:

- Mammalian cell line
- **Disperse Red 17**

- Positive control (e.g., H₂O₂)
- Negative/vehicle control
- Normal melting point agarose
- Low melting point agarose
- Lysis solution (high salt, detergent)
- Alkaline electrophoresis buffer (pH > 13)
- Neutralization buffer
- DNA staining dye (e.g., SYBR Green, Ethidium Bromide)
- Microscope slides


c. Protocol:

- Cell Preparation and Treatment: Treat cultured cells with various concentrations of **Disperse Red 17**, a positive control, and a negative control.
- Slide Preparation:
 - Coat microscope slides with a layer of normal melting point agarose.
 - Mix the treated cells with low melting point agarose and layer this suspension onto the pre-coated slides.
 - Allow the agarose to solidify.
- Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
- DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites.

- Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged DNA will migrate towards the anode.
- Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye.
- Visualization and Scoring:
 - Visualize the comets using a fluorescence microscope.
 - Analyze at least 50-100 comets per slide using image analysis software.
 - Commonly measured parameters include % Tail DNA, Tail Length, and Olive Tail Moment.
 - A significant increase in these parameters compared to the negative control indicates DNA damage.

Potential Signaling Pathway for Genotoxicity

The genotoxicity of many azo dyes, including likely **Disperse Red 17**, is not typically due to the parent compound but rather its metabolic products. The proposed pathway involves the reductive cleavage of the azo bond, followed by metabolic activation of the resulting aromatic amines.

[Click to download full resolution via product page](#)

Proposed metabolic activation pathway for azo dye genotoxicity.

This pathway highlights the critical role of metabolic enzymes in converting the relatively inert dye into DNA-reactive species. The formation of DNA adducts can lead to mutations and chromosomal damage if not properly repaired by the cell's DNA repair machinery.

Conclusion

The available in vitro data indicates that **Disperse Red 17** has mutagenic potential in the Ames test and can induce micronuclei in mammalian cells. However, the genotoxic response can be cell-type dependent, as suggested by the negative result in a 3D human dermal equivalent model.^[4] The provided protocols offer a framework for the consistent and reliable assessment of the genotoxicity of **Disperse Red 17** and other similar compounds. Further research to obtain detailed quantitative data and to elucidate the specific signaling pathways involved in its genotoxicity is warranted for a more comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ec.europa.eu [ec.europa.eu]
- 2. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse Red 1 azo dye: Consequences of low-dose/low-concentration exposures in mice and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Genotoxicity Assessment of Disperse Red 17: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556278#in-vitro-genotoxicity-assessment-of-disperse-red-17>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com